molecular formula C6H3F3 B1201519 1,3,5-Trifluorobenzene CAS No. 372-38-3

1,3,5-Trifluorobenzene

Cat. No. B1201519
Key on ui cas rn: 372-38-3
M. Wt: 132.08 g/mol
InChI Key: JXUKFFRPLNTYIV-UHFFFAOYSA-N
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Patent
US06127577

Procedure details

A 600 ml Hastelloy pressure reactor (Parr Instrument Co., Moline, Ill.) equipped with the standard stirrer, thermowell, and valves was used. The reactor was charged with 0.833 moles of 1,3,5-trifluorobenzene (110 g), 4.6 moles of 29% ammonia in water (270 g), and 0.44 moles of magnesium oxide (17.8 g). The reactor was purged with argon, and heated to 225° C. until the maximum pressure (about 1400 psig) was reached. As the reaction proceeded, the pressure dropped at a rate of about 20 lbs./hour for about 6 hours. The reactor was then cooled and the contents allowed to settle. The oils were drained from the reactor bottom until salts/water are observed. The salts float on the oils and settle slowly in the aqueous ammonia. The aqueous salts were extracted 2 or 3 times with MTBE. The MTBE was combined with the oils and charged to a distillation column packed with stainless steel packing (ProPak). The salts were centrifuged, washed with water, and discarded. The product was isolated by distilling MTBE at atm. Pressure, then distilling DFA at 20 to 50 mm.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
4.6 mol
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
270 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6](F)[CH:5]=[C:4]([F:9])[CH:3]=1.[NH3:10].[O-2].[Mg+2]>O>[F:1][C:2]1[CH:7]=[C:6]([CH:5]=[C:4]([F:9])[CH:3]=1)[NH2:10] |f:2.3|

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
FC1=CC(=CC(=C1)F)F
Name
Quantity
4.6 mol
Type
reactant
Smiles
N
Name
Quantity
17.8 g
Type
reactant
Smiles
[O-2].[Mg+2]
Name
Quantity
270 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
225 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 600 ml Hastelloy pressure reactor (Parr Instrument Co., Moline, Ill.) equipped with the standard stirrer
CUSTOM
Type
CUSTOM
Details
The reactor was purged with argon
ADDITION
Type
ADDITION
Details
the pressure dropped at a rate of about 20 lbs
TEMPERATURE
Type
TEMPERATURE
Details
The reactor was then cooled
EXTRACTION
Type
EXTRACTION
Details
The aqueous salts were extracted 2 or 3 times with MTBE
ADDITION
Type
ADDITION
Details
charged to a distillation column
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The product was isolated
DISTILLATION
Type
DISTILLATION
Details
by distilling MTBE at atm

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
FC=1C=C(N)C=C(C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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